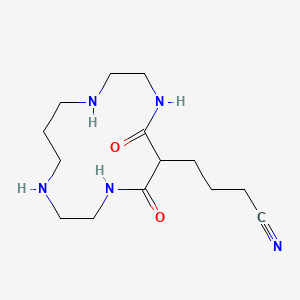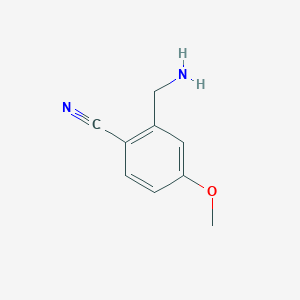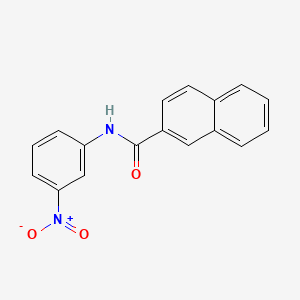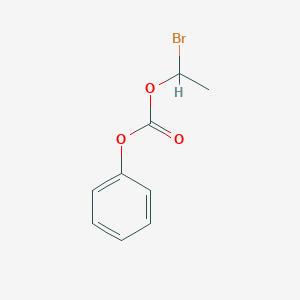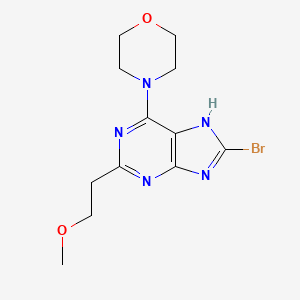
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Alkylation: The addition of a 2-methoxyethyl group at the 2nd position.
Morpholine Substitution: The incorporation of a morpholin-4-yl group at the 6th position.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom at the 8th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines with different functional groups.
科学的研究の応用
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups play crucial roles in binding to these targets, modulating their activity, and eliciting biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 8-Bromo-2-(2-hydroxyethyl)-6-(morpholin-4-yl)-7H-purine
- 8-Bromo-2-(2-ethoxyethyl)-6-(morpholin-4-yl)-7H-purine
- 8-Bromo-2-(2-methoxyethyl)-6-(piperidin-4-yl)-7H-purine
Uniqueness
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, can influence its solubility, reactivity, and interaction with molecular targets, distinguishing it from other similar compounds.
特性
CAS番号 |
682337-95-7 |
|---|---|
分子式 |
C12H16BrN5O2 |
分子量 |
342.19 g/mol |
IUPAC名 |
4-[8-bromo-2-(2-methoxyethyl)-7H-purin-6-yl]morpholine |
InChI |
InChI=1S/C12H16BrN5O2/c1-19-5-2-8-14-10-9(16-12(13)17-10)11(15-8)18-3-6-20-7-4-18/h2-7H2,1H3,(H,14,15,16,17) |
InChIキー |
GAFHBNWWFPZQMG-UHFFFAOYSA-N |
正規SMILES |
COCCC1=NC2=C(C(=N1)N3CCOCC3)NC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]morpholine](/img/structure/B8714995.png)
![5-Isopropylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B8714997.png)

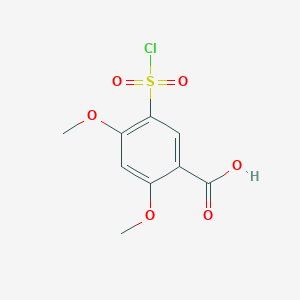
![1-Fluoro-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8715010.png)
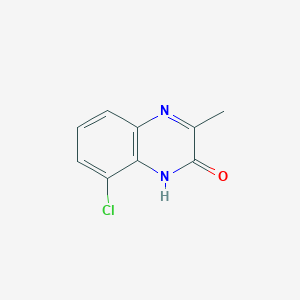

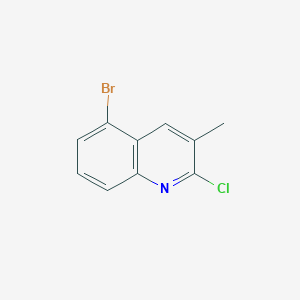
![2-[(4-Fluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8715056.png)

